2-(1H-1,3-benzodiazol-1-yl)-N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-N-methylacetamide
Descripción
This compound features a benzodiazole core linked via an acetamide group to a dihydrobenzopyran-methyl substituent. Its structural complexity arises from the presence of two heterocyclic systems (benzodiazole and benzopyran), a methyl group, and an acetamide bridge. Such motifs are common in medicinal chemistry, particularly in kinase inhibitors and GPCR modulators, due to their ability to engage in hydrogen bonding and π-π interactions with biological targets.
Propiedades
IUPAC Name |
2-(benzimidazol-1-yl)-N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-22(11-17-10-15-6-2-3-7-16(15)13-25-17)20(24)12-23-14-21-18-8-4-5-9-19(18)23/h2-9,14,17H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLUDNYPQATANC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC2=CC=CC=C2CO1)C(=O)CN3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparative Analysis with Structurally Related Compounds
Structural Similarities and Key Differences
The compound is compared to three classes of analogs based on the evidence:
Key Observations :
- Benzodiazole vs.
- Substituent Effects: The dihydrobenzopyran group in the target compound introduces steric bulk and conformational rigidity compared to the planar 4-cyanophenyl group in or the pyrazole/triazole groups in . This may influence solubility and target binding.
Physicochemical and Spectroscopic Properties
- Melting Points : Benzimidazole analogs exhibit higher melting points (e.g., 220–260°C) due to strong intermolecular hydrogen bonding, whereas the target compound’s dihydrobenzopyran group may lower its melting point (predicted: 180–200°C).
- NMR Signatures: Target Compound: Expected $ ^1H $ NMR signals at δ 7.5–8.2 ppm (benzodiazole protons) and δ 4.0–4.5 ppm (dihydrobenzopyran methylene). Analog : Distinct $ ^1H $ NMR peaks for the 4-cyanophenyl group (δ 7.6–7.8 ppm) and benzodiazole (δ 7.4–8.1 ppm) . Benzimidazole Derivatives : Pyrazole/triazole protons appear at δ 6.5–7.5 ppm, with benzimidazole protons at δ 7.2–8.0 ppm .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
